molecular formula C14H21NO3 B2865628 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester CAS No. 1028320-34-4

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester

Cat. No. B2865628
M. Wt: 251.326
InChI Key: RSOXVBNWRSTZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester” is a chemical compound used in scientific research . It’s offered by several companies for research and development purposes .

Scientific Research Applications

Acid-Catalyzed Reactions and Ring Expansion

One study focused on the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to various hydroxy esters and unsaturated alcohols, rationalized through standard carbenium ion chemistry. This research provides insights into the behavior of spirocyclic compounds under acid catalysis, which could be relevant for designing novel synthetic pathways in organic chemistry (Adam & Crämer, 1987).

Ring Opening Reactions and Synthesis

Another study explored the ring-opening reactions of 6-oxo-substituted spiro-pyrrolidinediones, demonstrating the synthesis of 4-substituted-1,5-dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles. This work contributes to the field of heterocyclic chemistry by showcasing methods to generate complex molecules with potential pharmaceutical applications (Emerson, Titus, & Jones, 1998).

Enantioselective Synthesis

Research on the enantioselective synthesis of a specific 2-Azabicyclo[3.3.1]nonane-9-carboxylic acid reveals a pathway to create a compound with an embedded Morphan motif. Such synthetic strategies are crucial for developing novel amino acids that can serve as building blocks in peptide chemistry and drug discovery (Garrido, Nieto, & Díez, 2013).

Heterocyclic Compounds Formation

A study on the reactions of azathiabenzene anion with electrophiles demonstrated the formation of novel heterocyclic compounds, highlighting the versatility of spiro compounds in creating structurally diverse molecules. This research can inform efforts in medicinal chemistry and the development of new therapeutic agents (Shimizu et al., 1992).

Spiroacetal Synthesis

The synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose as novel structural motifs of spiroacetal natural products reveals the potential of these compounds in mimicking biologically active natural products. This research points to applications in developing new antibiotics and anticancer agents (Cuny, 2020).

Future Directions

The future directions of research involving this compound are not clear from the available information .

properties

IUPAC Name

tert-butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-8-13(4-5-13)10(16)14(9-15)6-7-14/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXVBNWRSTZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C3(C1)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester

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